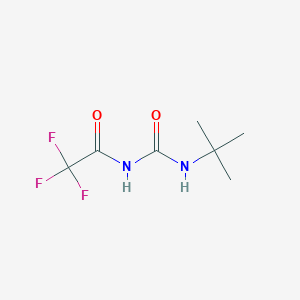

N-(叔丁基氨基羰基)-2,2,2-三氟乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reagents that are used in the synthesis of trifluoromethyl-containing amines and amino acids, which are of significant interest in pharmaceutical chemistry. For instance, N-tert-butanesulfinyl imines are highlighted as versatile intermediates for the asymmetric synthesis of amines, which can be used to produce a variety of enantioenriched amines, including those with trifluoromethyl groups . Additionally, N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is mentioned as a reagent for the asymmetric synthesis of trifluoromethyl-containing amines and amino acids, emphasizing its importance in the synthesis of structurally novel and pharmaceutically valuable products .

Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butanesulfinyl aldimines and ketimines, which are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . The tert-butanesulfinyl group serves as an activating and chiral directing group, which is later removed by acid treatment after nucleophilic addition . Another synthesis approach involves the alkylation of trifluoroacetamide with tert-butyl 2-bromocarboxylates under phase transfer catalysis conditions, followed by chemoselective hydrolysis to produce tert-butyl 2-amino carboxylates .

Molecular Structure Analysis

While the molecular structure of N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is not directly analyzed in the provided papers, the structure of related compounds such as N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is critical for their reactivity and the synthesis of trifluoromethyl-containing amines . The presence of the trifluoromethyl group and the tert-butylsulfinyl group in these compounds is essential for their chemical behavior and the asymmetric synthesis of amines.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the addition of various nucleophiles to N-tert-butanesulfinyl imines, which is facilitated by the tert-butanesulfinyl group . The resulting products are highly enantioenriched amines, which can be further processed to obtain pharmaceutical compounds . The chemoselective hydrolysis of tert-butyl 2-(trifluoroacetylamino) carboxylates to tert-butyl 2-amino carboxylates under phase transfer catalysis conditions is another example of the chemical reactions discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide are not detailed in the provided papers. However, the properties of similar compounds, such as their stability under various conditions and their reactivity towards different chemical treatments, are important for their use in synthesis. For example, the stability of a tert-butoxycarbonyl-aminomethylphenoxyacetic acid handle against acidolysis is crucial for its use in solid-phase synthesis of peptide alpha-carboxamides .

科学研究应用

有机合成应用

N-(叔丁基氨基羰基)-2,2,2-三氟乙酰胺广泛用于有机合成,特别是在叔丁基2-(三氟乙酰氨基)酯的化学选择性N-脱保护中。该过程涉及在相转移催化条件下,叔丁基2-溴羧酸酯烷基化三氟乙酰胺,从而生成叔丁基2-氨基羧酸酯。这些化合物是有机分子合成中的重要中间体,证明了该化学物质在促进复杂有机转化中的关键作用 (Albanese等人,1997)。

分析化学应用

在分析化学领域,N-(叔丁基氨基羰基)-2,2,2-三氟乙酰胺用于植物激素的衍生化,以通过气相色谱-质谱 (GC-MS) 增强其检测和定量。该应用对于全面分析植物激素至关重要,为植物生理学和各种环境因素对植物生长的影响提供了见解 (Birkemeyer等人,2003)。

核酸和蛋白质研究

N-(叔丁基氨基羰基)-2,2,2-三氟乙酰胺在核酸和蛋白质的研究中发挥着重要作用。它已应用于寡核苷酸测定的新型衍生化方法中,显着提高了转移 RNA (tRNA) 修饰的分析。该方法提高了质谱中大分子核酸的保留和信号强度,促进了 RNA 修饰的全面映射,并有助于我们了解基因表达和调控 (Zhang等人,2023)。

作用机制

Target of Action

Similar compounds such as n-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole have been found to target glycogen phosphorylase (gp), a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis .

Mode of Action

Similar compounds have been shown to inhibit their targets through a slow time-dependent mechanism . This involves an initial fast step where the inhibitor binds to the enzyme, followed by a slow step leading to a final enzyme-inhibitor complex .

Biochemical Pathways

Inhibitors of glycogen phosphorylase, like the similar compound mentioned earlier, would affect the glycogenolysis pathway, impacting glucose homeostasis .

Pharmacokinetics

Similar compounds such as finasteride, another tert-butylcarbamoyl derivative, have a bioavailability of 65%, are 90% protein-bound, metabolized in the liver, and have an elimination half-life of 5-6 hours in adults .

Result of Action

Inhibitors of glycogen phosphorylase would be expected to decrease the breakdown of glycogen, thereby affecting glucose levels in the body .

安全和危害

未来方向

The future directions for research on similar compounds often involve further investigation into their biological activities and potential applications. For example, computational studies can provide insights into the different inhibitory activity of compound 1 and ingliforib against all three GP subtypes and provide guidance for the design of specific target molecules that regulate subtype selectivity .

属性

IUPAC Name |

N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O2/c1-6(2,3)12-5(14)11-4(13)7(8,9)10/h1-3H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCXFJVGZWCXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)

![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)